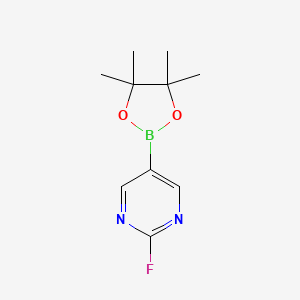
6-Fluoro-2-hydroxy-3-nitrobenzotrifluoride
Vue d'ensemble
Description
6-Fluoro-2-hydroxy-3-nitrobenzotrifluoride, also known as 3-Fluoro-6-nitro-2-(trifluoromethyl)phenol, is an organic compound . It has a CAS number of 1440535-08-9 and a molecular weight of 225.1 . The compound is stored at temperatures between 2-8°C and is shipped at ambient temperature . It is a liquid in its physical form .
Molecular Structure Analysis
The IUPAC name for this compound is 3-fluoro-6-nitro-2-(trifluoromethyl)phenol . The InChI code is 1S/C7H3F4NO3/c8-3-1-2-4(12(14)15)6(13)5(3)7(9,10)11/h1-2,13H .Physical And Chemical Properties Analysis
6-Fluoro-2-hydroxy-3-nitrobenzotrifluoride is a liquid at room temperature . It should be stored at temperatures between 2-8°C . The compound has a molecular weight of 225.1 .Applications De Recherche Scientifique
Fluorinated Liquid Crystals: Properties and Applications
Research on fluorinated liquid crystals, such as those containing 6-fluoro-2-hydroxy-3-nitrobenzotrifluoride structures, has demonstrated their significant utility across a wide range of commercial applications due to their unique properties. The incorporation of fluorine atoms into liquid crystal structures enables remarkable modifications to physical characteristics, including melting points, mesophase morphology, dielectric and optical anisotropy, and visco-elastic properties. These modifications make fluorinated liquid crystals ideal for use in advanced display technologies and other materials science applications (Hird, 2007).
Fluoroalkylation in Aqueous Media
The development of fluoroalkylation methods, particularly in aqueous conditions, highlights the importance of fluorinated compounds, including 6-fluoro-2-hydroxy-3-nitrobenzotrifluoride, in the synthesis of pharmaceuticals, agrochemicals, and functional materials. These methods emphasize green chemistry approaches, utilizing water as a solvent or cosolvent to introduce fluorinated groups into target molecules, thus underscoring the relevance of such compounds in sustainable chemical synthesis (Song et al., 2018).
Polytetrafluoroethylene (PTFE) Synthesis and Application
Fluorinated compounds play a critical role in the synthesis and characterization of PTFE, a widely used fluoropolymer. Research into the homopolymerization of tetrafluoroethylene, closely related to compounds like 6-fluoro-2-hydroxy-3-nitrobenzotrifluoride, has led to a comprehensive understanding of the production processes and properties of PTFE. This material's chemical inertness and thermal stability have led to its extensive use in various applications, including coatings, lubrication, and in industries such as electronics and aerospace (Puts et al., 2019).
Fluorine in Protein Design
The introduction of fluorinated amino acids into proteins, aiming to exploit the unique properties of fluorine, exemplifies another innovative application of fluorinated compounds. This approach has shown promise in enhancing protein stability against chemical and thermal denaturation while retaining structural and biological activity. Such advancements underscore the potential of fluorinated compounds in biotechnological and pharmaceutical innovations (Buer & Marsh, 2012).
Environmental and Health Risks of Fluorinated Alternatives
Despite the utility of fluorinated compounds, concerns have been raised regarding the environmental and health impacts of certain perfluorinated alternatives. Studies have shown that some fluorinated alternatives possess comparable or even more severe potential toxicity than their predecessors, highlighting the need for further toxicological assessments to ensure their safety and sustainability in long-term use (Wang et al., 2019).
Safety And Hazards
The compound is labeled with the GHS06 pictogram, indicating that it is toxic . The hazard statements include H301, and the precautionary statements include P271, P261, and P280 . This suggests that the compound is toxic if swallowed, and precautions should be taken to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .
Propriétés
IUPAC Name |
3-fluoro-6-nitro-2-(trifluoromethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F4NO3/c8-3-1-2-4(12(14)15)6(13)5(3)7(9,10)11/h1-2,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQFUXULZYFMXBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])O)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F4NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-6-nitro-2-(trifluoromethyl)phenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(Trifluoromethyl)sulfanyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B1447455.png)
![2-(Cbz-amino)-8-azabicyclo[3.2.1]octane](/img/structure/B1447459.png)
![5,6-Dihydro-4H-pyrrolo[1,2-B]pyrazole-3-carbaldehyde](/img/structure/B1447461.png)


![(1H-Pyrrolo[3,2-B]pyridin-3-YL)methanamine](/img/structure/B1447465.png)







![2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B1447478.png)